Dasotraline Hydrochloride: A Technical Guide on its Mechanism of Action
Dasotraline Hydrochloride: A Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dasotraline hydrochloride is a novel central nervous system (CNS) active agent characterized by its action as a dopamine and norepinephrine reuptake inhibitor (DNRI). Some literature also classifies it as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), albeit with significantly lower potency for the serotonin transporter. Its primary mechanism of action involves the blockade of the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft. This modulation of dopaminergic and noradrenergic signaling pathways forms the basis of its therapeutic potential in disorders such as Attention-Deficit/Hyperactivity Disorder (ADHD) and Binge Eating Disorder (BED). Dasotraline exhibits a distinctive pharmacokinetic profile, characterized by slow absorption and a long elimination half-life, which results in stable plasma concentrations over a 24-hour dosing period. This technical guide provides an in-depth overview of the mechanism of action of dasotraline hydrochloride, including its molecular targets, binding affinities, and the downstream signaling consequences of its action. Detailed experimental protocols for the characterization of such a compound are also provided, alongside visualizations of key pathways and workflows.
Core Mechanism of Action: Dual Reuptake Inhibition
Dasotraline hydrochloride exerts its pharmacological effects by binding to and inhibiting the function of presynaptic monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET).[1][2] By blocking these transporters, dasotraline prevents the reuptake of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron. This leads to an accumulation of these neurotransmitters in the extracellular space, thereby enhancing and prolonging their signaling to postsynaptic receptors. While dasotraline also shows some affinity for the serotonin transporter (SERT), its potency is considerably lower compared to its effects on DAT and NET.[1][2]
Molecular Targets and Binding Affinity
The primary molecular targets of dasotraline are the dopamine and norepinephrine transporters. The affinity and potency of dasotraline for these transporters have been characterized in vitro using radiometric functional uptake assays.
Data Presentation: In Vitro and In Vivo Potency of Dasotraline
| Parameter | Dopamine Transporter (hDAT) | Norepinephrine Transporter (hNET) | Serotonin Transporter (hSERT) | Reference |
| IC50 (nM) | 3 | 4 | 15 | [1][2] |
| TO50 (ng/mL) | 32 | 109 | 276 | [1][2] |
IC50: The half maximal inhibitory concentration in functional uptake assays. A lower value indicates greater potency. TO50: The plasma concentration required for 50% transporter occupancy in vivo in mice. hDAT: human Dopamine Transporter; hNET: human Norepinephrine Transporter; hSERT: human Serotonin Transporter.
Note: Specific Ki (binding affinity) values for dasotraline were not available in the public domain at the time of this review.
Downstream Signaling Pathways
The inhibition of dopamine and norepinephrine reuptake by dasotraline initiates a cascade of downstream signaling events within the postsynaptic neurons. While direct studies on the specific downstream signaling of dasotraline are limited in the public literature, the effects can be inferred from the well-established pathways modulated by elevated levels of dopamine and norepinephrine.
An increase in synaptic dopamine primarily leads to the stimulation of postsynaptic dopamine D1 and D2 receptors. Activation of D1 receptors typically stimulates the adenylyl cyclase (AC) pathway, leading to an increase in intracellular cyclic AMP (cAMP) levels.[3][4] This, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein 32 kDa (DARPP-32).[5][6] Phosphorylated DARPP-32 is a potent inhibitor of Protein Phosphatase 1 (PP1), leading to an amplification of the signaling cascade.
Elevated norepinephrine levels in the synapse result in the activation of adrenergic receptors. Similar to dopamine D1 receptors, β-adrenergic receptors are Gs-coupled and their activation also leads to an increase in cAMP and subsequent PKA activation.[7]
Visualization: Downstream Signaling of Dasotraline
Experimental Protocols
The characterization of a monoamine reuptake inhibitor like dasotraline involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and mechanism of action. Below are detailed methodologies for key experiments.
Radioligand Binding Assay (for determining Ki)
This assay measures the affinity of a compound for a specific transporter by quantifying its ability to compete with a radiolabeled ligand known to bind to the target.
Methodology:
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Membrane Preparation:
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Cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured and harvested.
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The cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
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The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).[8]
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Competition Binding Assay:
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A fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) is incubated with the prepared cell membranes.
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Increasing concentrations of dasotraline (the competing, unlabeled ligand) are added to the incubation mixture.
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The reaction is incubated to allow for binding equilibrium to be reached (e.g., 60-120 minutes at a specific temperature, such as room temperature or 4°C).[9]
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Separation and Detection:
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The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
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The filters are washed with ice-cold buffer to remove unbound radioligand.
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The radioactivity retained on the filters is quantified using a scintillation counter.[8]
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Data Analysis:
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Non-specific binding is determined in the presence of a high concentration of a known selective ligand for the respective transporter.
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Specific binding is calculated by subtracting non-specific binding from total binding.
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The data are plotted as the percentage of specific binding versus the log concentration of dasotraline.
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The IC50 value is determined from the resulting sigmoidal curve using non-linear regression.
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The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
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Visualization: Experimental Workflow for Radioligand Binding Assay
References
- 1. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 2. In vitro and in vivo pharmacological characterization of dasotraline, a dual dopamine and norepinephrine transporter inhibitor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DARPP-32 Is a Robust Integrator of Dopamine and Glutamate Signals | PLOS Computational Biology [journals.plos.org]
- 4. Dopamine- and cAMP-regulated Phosphoprotein of 32-kDa (DARPP-32)-dependent Activation of Extracellular Signal-regulated Kinase (ERK) and Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling in Experimental Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. THERAPEUTIC TARGETING OF “DARPP-32”: A KEY SIGNALING MOLECULE IN THE DOPIMINERGIC PATHWAY FOR THE TREATMENT OF OPIATE ADDICTION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DARPP-32 Phosphorylation Interactive Pathway [rndsystems.com]
- 7. Norepinephrine versus Dopamine and their Interaction in Modulating Synaptic Function in the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
